molecular formula C15H21NO2S B2796978 N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 1286699-12-4

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2796978
CAS No.: 1286699-12-4
M. Wt: 279.4
InChI Key: JLNOTDSAYLMAGL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a cyclopropyl group, a hydroxypropyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the hydroxypropyl group: This step might involve the use of epoxides or halohydrins under basic conditions.

    Attachment of the phenylthio group: This can be done through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reagents like LiAlH4.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Thiophenol, halides, or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-3-(phenylthio)propanamide: Lacks the cyclopropyl group.

    N-(2-cyclopropyl-2-hydroxyethyl)-3-(phenylthio)propanamide: Has a shorter hydroxyalkyl chain.

    N-(2-cyclopropyl-2-hydroxypropyl)-3-(methylthio)propanamide: Has a methylthio group instead of a phenylthio group.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and unique steric properties to the molecule. The phenylthio group adds aromatic character and potential for π-π interactions, while the hydroxypropyl group provides a site for further functionalization.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(18,12-7-8-12)11-16-14(17)9-10-19-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOTDSAYLMAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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